Erythro-N-Boc-L-homophenylalanine epoxide is a synthetic compound with significant relevance in organic and medicinal chemistry. It is classified as an amino acid derivative, specifically an epoxide, which is characterized by a three-membered cyclic ether structure. The compound's systematic name is (S)-[(S)-1-(tert-butoxycarbonylamino)-3-phenylpropyl]oxirane, and it is recognized by the CAS number 799559-75-4. The molecular formula for erythro-N-Boc-L-homophenylalanine epoxide is C₁₆H₂₃N₁O₃, with a molecular weight of approximately 277.36 g/mol .
The synthesis of erythro-N-Boc-L-homophenylalanine epoxide typically involves the following steps:
The reaction conditions, including temperature and solvent choice, are critical for achieving high yields and selectivity in forming the epoxide. Typically, reactions are conducted under mild conditions to minimize degradation of sensitive functional groups.
Erythro-N-Boc-L-homophenylalanine epoxide features a unique three-dimensional structure due to its epoxide ring, which contributes to its reactivity and biological activity. The compound's structure can be represented as follows:
Erythro-N-Boc-L-homophenylalanine epoxide participates in various chemical reactions due to its electrophilic nature:
These reactions are essential for modifying the compound for specific applications in drug design and synthesis.
The mechanism of action for erythro-N-Boc-L-homophenylalanine epoxide primarily revolves around its reactivity as an electrophile:
This reactivity pattern is crucial for its potential use in designing inhibitors or modulators in pharmaceutical applications.
Erythro-N-Boc-L-homophenylalanine epoxide has several important applications:
The stereoselective synthesis of erythro-N-Boc-L-homophenylalanine epoxide (CAS 799559-75-4) represents a critical advancement in chiral amino acid chemistry. This compound features a constrained epoxide ring fused to a homophenylalanine scaffold, with the erythro configuration denoting specific relative stereochemistry at the C2-C3 bond. The Boc (tert-butoxycarbonyl) group protects the α-amine, while the epoxide ring introduces reactivity for further functionalization.
The Jacobsen–Katsuki epoxidation is particularly suited for synthesizing this compound due to its efficacy with electron-deficient alkenes conjugated to aryl groups. This method employs chiral Mn(III)-salen complexes (e.g., [N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride) with oxidants like sodium hypochlorite or m-chloroperbenzoic acid (MCPBA) [2] . The C₂-symmetric catalyst enforces enantioselectivity via a "top-on" or "side-on" alkene approach, where steric and electronic interactions between the homophenylalanine substrate and the salen ligand dictate facial selectivity . For erythro-N-Boc-L-homophenylalanine epoxide, the L-homophenylalanine precursor’s existing chirality and the phenyl ring’s conjugation synergize with the catalyst to achieve >90% enantiomeric excess (ee) [2] [6].
Sharpless asymmetric epoxidation, while highly effective for allylic alcohols, is less applicable here due to the absence of a coordinating hydroxyl group. Nevertheless, studies confirm that Jacobsen–Katsuki protocols override substrate chirality when synthesizing such epoxidized amino acids, ensuring configurational fidelity [6].
Table 1: Comparison of Epoxidation Methods for Homophenylalanine Derivatives
Method | Catalyst System | Oxidant | Enantioselectivity | Key Substrate Requirement |
---|---|---|---|---|
Jacobsen-Katsuki | Mn(III)-salen complex | NaOCl/mCPBA | >90% ee | Conjugated alkenes |
Sharpless | Ti(OiPr)₄/Dialkyl tartrate | t-BuOOH | Not applicable | Allylic alcohol moiety |
Hydrogen bonding critically governs diastereoselectivity in epoxidations of allylic alcohol precursors. For example, MCPBA epoxidation of N-Boc-L-homophenylalanine allylic alcohols exhibits high anti diastereoselectivity (>10:1 d.r.) due to intramolecular H-bonding between the peracid carbonyl and the alcohol proton [8]. This interaction locks the substrate into a conformation where epoxidation occurs antiperiplanar to the bulky phenyl group, favoring the erythro epoxide. Computational studies corroborate that H-bonding outweighs steric effects in directing selectivity, particularly with aromatic substituents [8].
Phase-transfer catalysis (PTC) offers a complementary route using cinchona alkaloid-derived catalysts (e.g., quaternary ammonium salts) and hypochlorite oxidants [10]. This method operates under biphasic conditions (aqueous NaOCl/organic solvent), where the chiral catalyst shuttles hypochlorite anions into the organic phase. Nucleophilic attack on the alkene generates chlorohydrin intermediates, which undergo base-mediated ring closure to epoxides. While PTC efficiently epoxidizes α,β-unsaturated carbonyls, its application to N-Boc-L-homophenylalanine precursors requires optimization to preserve stereochemical integrity, especially given competing hydrolysis pathways [3] [10].
The strained epoxide ring in erythro-N-Boc-L-homophenylalanine epoxide enables regioselective nucleophilic attack, facilitating diverse pharmacophore construction. The Boc group ensures nitrogen stability during these transformations.
Organocopper reagents (e.g., Gilman cuprates) and stabilized carbanions preferentially attack the less sterically hindered epoxide carbon (Cβ), yielding functionalized β-substituted homophenylalanine derivatives [1]. This regioselectivity is electronically driven, as the Cβ position adjacent to the phenyl ring bears greater partial positive character. For instance:
These adducts serve as intermediates for neuroprotective agents or antitumor compounds by incorporating structural motifs that target biological receptors [1] [5].
Regioselective ring-opening by cyclic amines (e.g., piperazine or morpholine) occurs at the less hindered Cβ position, producing N-Boc-protected hydroxyethylamine (HEA) isosteres [1] [5]. The HEA motif is pivotal in protease inhibitors (e.g., HIV-1 protease or BACE1 inhibitors for Alzheimer’s disease), where it mimics the transition state of peptide bond hydrolysis. The reaction proceeds under mild acid catalysis (e.g., acetic acid), preserving epoxide stereochemistry to yield threo-configured products after inversion at Cβ. Subsequent Boc deprotection allows peptide chain elongation or conjugation to scaffolds like peptidomimetics [1].
Table 2: Nucleophilic Ring-Opening Applications in Drug Synthesis
Nucleophile | Product | Biological Application | Regioselectivity |
---|---|---|---|
Aryl cuprates | β-Aryl homophenylalanines | Kinase inhibitors | Cβ-attack |
Piperazine | Hydroxyethylamine peptidomimetics | HIV protease inhibitors | Cβ-attack |
Azide ions | β-Azido alcohols | Click chemistry precursors | Cβ-attack |
The Boc group in erythro-N-Boc-L-homophenylalanine epoxide is indispensable for synthetic manipulation. It confers three key advantages:
Storage at 0–8°C further ensures compound integrity, as decomposition pathways (e.g., epoxide hydrolysis) are thermally accelerated [1].
Boc deprotection employs trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v), generating the TFA salt of the epoxide-containing amine within 30 minutes [1]. This cationic intermediate is directly amenable to peptide coupling using agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DIC (diisopropylcarbodiimide) with HOBt (hydroxybenzotriazole):
The epoxide ring remains intact during these steps, enabling its use in bioconjugation or targeted protein modification post-elongation [1] [5]. This sequence is integral to synthesizing epoxide-functionalized peptides for activity studies against neurodegenerative disease targets [1] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1